molecular formula C26H27N3O2 B5249080 N-[5-(1H-1,3-BENZODIAZOL-2-YL)-2-METHYLPHENYL]-2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ACETAMIDE

N-[5-(1H-1,3-BENZODIAZOL-2-YL)-2-METHYLPHENYL]-2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ACETAMIDE

Cat. No.: B5249080
M. Wt: 413.5 g/mol
InChI Key: YHWRFSYNXJPGNX-UHFFFAOYSA-N
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Description

N-[5-(1H-1,3-BENZODIAZOL-2-YL)-2-METHYLPHENYL]-2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ACETAMIDE is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(1H-1,3-BENZODIAZOL-2-YL)-2-METHYLPHENYL]-2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ACETAMIDE typically involves multiple steps, starting with the preparation of the benzimidazole core. One common method involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions. The resulting benzimidazole is then further functionalized through various chemical reactions to introduce the desired substituents .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve efficient synthesis. Common solvents used include dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), while catalysts like hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) are employed to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions

N-[5-(1H-1,3-BENZODIAZOL-2-YL)-2-METHYLPHENYL]-2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, where functional groups are replaced by other atoms or groups.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[5-(1H-1,3-BENZODIAZOL-2-YL)-2-METHYLPHENYL]-2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ACETAMIDE involves its interaction with specific molecular targets and pathways. The benzimidazole core is known to bind to various enzymes and receptors, inhibiting their activity. This can lead to the disruption of cellular processes, such as DNA replication, protein synthesis, and cell division. The compound’s ability to induce apoptosis (programmed cell death) in cancer cells is of particular interest in oncology research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(1H-1,3-BENZODIAZOL-2-YL)-2-METHYLPHENYL]-2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ACETAMIDE stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.

Properties

IUPAC Name

N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-(5-methyl-2-propan-2-ylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3O2/c1-16(2)20-12-9-17(3)13-24(20)31-15-25(30)27-23-14-19(11-10-18(23)4)26-28-21-7-5-6-8-22(21)29-26/h5-14,16H,15H2,1-4H3,(H,27,30)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHWRFSYNXJPGNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCC(=O)NC2=C(C=CC(=C2)C3=NC4=CC=CC=C4N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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